trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid

Description

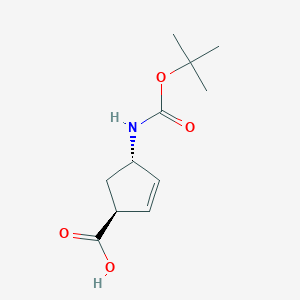

Chemical Structure and Properties trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid (CAS: 1329035-82-6) is a cyclopentene-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. Its molecular formula is C₁₁H₁₇NO₄ (molecular weight: 227.26 g/mol) . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1 and 4, respectively .

- Topological polar surface area (TPSA): 64.6 Ų .

- LogP (hydrophobicity): ~1.6, indicating moderate lipophilicity .

The trans-(1S,4S) stereochemistry is critical for its applications in medicinal chemistry, particularly as an intermediate in synthesizing peptide mimetics or protease inhibitors .

Properties

IUPAC Name |

(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUNTSATDZJBLP-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with a tert-butoxycarbonyl (Boc) group.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the cyclopentene ring may be oxidized to form epoxides or diols.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed, and the amino group is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.

Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted amino derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and stereochemistry.

Biology:

- Investigated for its potential as a precursor in the synthesis of biologically active compounds.

- Studied for its interactions with enzymes and proteins.

Medicine:

- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts and ligands for industrial processes.

Mechanism of Action

The mechanism by which trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The Boc-protected amino group can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

cis-(1R,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic Acid

- CAS : 151907-80-1 (enantiomer) .

- Molecular formula: Identical (C₁₁H₁₇NO₄) but differs in stereochemistry.

- However, synthetic routes favor trans isomers due to diastereoselective methods .

trans-(1R,4R)-4-Boc-amino-2-cyclopentene-1-carboxylic Acid

Cyclopentane and Cyclopropane Analogs

(1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester

- CAS: Not specified .

- Structure : Cyclopentane backbone with hydroxyl and methyl ester groups.

- Properties : The hydroxyl group enhances hydrophilicity (TPSA > 80 Ų), while the ester increases lipophilicity (logP ~2.0) .

1-(Boc-Amino)cyclopropanecarboxylic Acid

Substituent Variations

trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic Acid Methyl Ester

- CAS : 298716-04-8 .

- Structure : Methyl ester replaces carboxylic acid.

- Properties : Increased logP (~2.5) due to ester group; reduced polarity (TPSA ~55 Ų). Used as a prodrug or synthetic intermediate .

(1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopent-2-ene-1-carboxylic Acid

- CAS: Not specified .

- Structure : Methoxyethyl substituent at position 1.

- Properties: Higher molecular weight (C₁₄H₂₃NO₅, ~293.34 g/mol) and logP (~2.8) enhance membrane permeability but reduce aqueous solubility .

Data Table: Key Properties of this compound and Analogs

Biological Activity

trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid is a synthetic organic compound characterized by a cyclopentene ring structure, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. Its molecular formula is C12H19NO4. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopentene Ring : This is often achieved through a Diels-Alder reaction.

- Introduction of the Boc-Protected Amino Group : The amino group is introduced via nucleophilic substitution and subsequently protected with a Boc group.

- Carboxylation : The carboxylic acid group is introduced through reactions involving Grignard reagents and carbon dioxide.

The presence of the Boc-protecting group allows for selective deprotection, facilitating further biochemical transformations.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its interaction with biological macromolecules.

The compound's mechanism of action is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing binding affinity and specificity. Upon deprotection of the Boc group, the free amino group can participate in various biochemical reactions, potentially influencing metabolic pathways.

Research Findings

Several studies have been conducted to evaluate the biological implications of this compound:

- Enzyme Interaction Studies : Research indicates that this compound may selectively inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of certain proteases, which are crucial for protein turnover and cellular signaling pathways .

- Cellular Uptake Studies : In vitro studies demonstrate that this compound can be effectively taken up by various cell lines, suggesting potential applications in drug delivery systems or as a therapeutic agent targeting specific cellular pathways .

Case Study 1: Inhibition of Protease Activity

In a study investigating the inhibition of serine proteases, this compound was shown to exhibit significant inhibitory effects. The study utilized kinetic assays to determine the IC50 values, revealing that the compound effectively reduced enzyme activity at nanomolar concentrations. This suggests its potential as a lead compound for developing protease inhibitors .

Case Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery formulations. The compound's ability to form stable complexes with therapeutic agents was assessed through cellular uptake assays. Results indicated enhanced bioavailability and targeted delivery, making it a promising candidate for future drug development strategies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclopentene | Selective enzyme inhibition |

| trans-4-Aminocyclohexanecarboxylic acid | Cyclohexane | Broader enzyme inhibition spectrum |

| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Cyclohexane | Similar but less selective than Boc-protected variant |

The table above highlights the unique position of this compound among related compounds, particularly its selective activity due to the Boc protection.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid, and how is its structure confirmed?

- Synthesis : The compound is typically synthesized via a multi-step process involving protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection is applied to the amine group, followed by ring-opening reactions or functionalization of cyclopentene derivatives. Critical steps include:

- Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization to isolate the product .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., cyclopentene protons at δ 5.6–6.2 ppm and Boc tert-butyl signals at δ 1.4 ppm) .

- HRMS : High-resolution mass spectrometry to confirm molecular weight (CHNO, exact mass 227.26) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the Boc group or oxidation of the cyclopentene ring .

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) during reactions to avoid unintended deprotection. Monitor for color changes (white to yellow indicates degradation) .

Q. What analytical techniques are recommended to assess enantiomeric purity?

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients to resolve enantiomers. Retention times and peak areas quantify purity .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra to known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Root Causes : Variability often arises from:

- Reaction Conditions : Temperature sensitivity (e.g., Boc deprotection at >30°C) or moisture content in solvents .

- Purification Methods : Silica gel acidity may degrade the compound; alternative resins (e.g., C-18 reverse-phase) improve recovery .

- Mitigation : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). Validate reproducibility across ≥3 independent batches .

Q. What mechanistic insights explain the Boc group’s stability during cyclopentene functionalization?

- The Boc group’s tert-butyl carbamate is resistant to nucleophilic attack under mild conditions (pH 7–9). However, strong acids (e.g., TFA) or prolonged heating (>6 hours at 25°C) cleave the group via carbocation formation. Computational studies (DFT) show steric shielding by the cyclopentene ring enhances stability .

Q. How does the compound’s stereochemistry influence its application in peptide mimetics?

- The trans-(1S,4S) configuration imposes rigidity on the cyclopentene scaffold, mimicking β-turn structures in peptides. This enhances binding affinity to targets like integrins or proteases. Comparative studies with cis isomers show 10–100x differences in IC values for enzyme inhibition .

Q. What strategies minimize byproducts during Boc deprotection?

- Acid Selection : Use TFA in DCM (0°C to RT) for selective deprotection without cyclopentene ring opening .

- Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts .

- Monitoring : Track reaction progress via TLC (R shift from 0.5 to 0.2 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.